1,1-Propanedithiol

Description

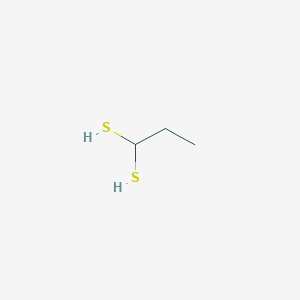

1,1-Propanedithiol (CAS: 88497-17-0; molecular formula: C₃H₈S₂) is a dithiol compound with two thiol (-SH) groups attached to the same carbon atom of a propane backbone . It is a colorless to light yellow liquid with a molecular weight of 108.23 g/mol. This compound is used as a reductant in organic synthesis, particularly in deprotection and reduction reactions under basic conditions . Its hydrolysis product, this compound, is metabolized to sulfonates and mixed disulfides, contributing to its low toxicity profile .

Properties

CAS No. |

88497-17-0 |

|---|---|

Molecular Formula |

C3H8S2 |

Molecular Weight |

108.23 g/mol |

IUPAC Name |

propane-1,1-dithiol |

InChI |

InChI=1S/C3H8S2/c1-2-3(4)5/h3-5H,2H2,1H3 |

InChI Key |

NCNISYUOWMIOPI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(S)S |

density |

1.014-1.016 |

physical_description |

Clear colourless to light yellow liquid; Savoury sulfurous cooked onion aroma |

solubility |

Very slightly soluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Isomers: 1,2-Propanedithiol and 1,3-Propanedithiol

Structural and Physical Properties

Ethanedithiol (1,2-Ethanedithiol)

Key Comparisons

- Structure : Shorter carbon chain (C2) with adjacent thiol groups.

- Reactivity :

- Applications : Used in carbonyl protection (e.g., dithiolane formation) under microwave conditions .

Benzenedithiol (1,2-Benzenedithiol)

Key Comparisons

- Structure : Aromatic backbone with thiol groups in ortho positions.

- Reactivity :

- Applications : Used in synthesizing metal-organic frameworks (MOFs) and catalysis.

Metal Complex Formation

- 1,3-Propanedithiol : Produces dinickel (Cp₂Ni₂(pdt)) and trinickel (Cp₃Ni₃(pdt)) complexes, depending on reaction conditions .

- 1,2-Ethanedithiol : Favors trinickel complexes (Cp₃Ni₃(edt)) due to optimal thiol spacing .

- This compound: Limited data, but its steric constraints likely limit metal coordination compared to isomers.

Mercury Methylation

- Dithiols (e.g., 1,2-ethanedithiol, 1,3-propanedithiol) enable Hg(II) methylation, unlike monothiols.

- Efficiency : 1,2-Ethanedithiol > 1,3-Propanedithiol due to shorter S-S distance .

Antimicrobial Activity

- 1,3-Propanedithiol: Boosts antibacterial performance of BSA-templated Cu nanoclusters (PDT/BSA-Cu NCs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.